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Introduction

Celosin H is a triterpenoid saponin isolated from the seeds of Celosia argentea.[1][2]
Triterpenoid saponins are a class of natural products known for a variety of pharmacological
effects, including anti-inflammatory, antitumor, and hepatoprotective activities.[3][4] The
antioxidant potential of these compounds is a key area of investigation, as oxidative stress is
implicated in the pathogenesis of numerous diseases. These application notes provide detailed
protocols for assessing the antioxidant activity of Celosin H using common in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-
ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant
Power), and ORAC (Oxygen Radical Absorbance Capacity).

While specific quantitative antioxidant data for purified Celosin H is not extensively available in
current literature, the provided protocols are based on established methods for evaluating the
antioxidant capacity of natural products, including extracts from Celosia argentea which are
known to contain saponins.[5][6] The data presented in the summary tables are representative
of the antioxidant activity observed in Celosia argentea extracts and should be considered as a
reference for expected results when testing Celosin H.

Data Presentation: Summary of Antioxidant Activity
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The following tables summarize representative quantitative data for the antioxidant activity of
Celosia argentea extracts. These values can serve as a benchmark for researchers evaluating
the antioxidant potential of Celosin H.

Table 1: Radical Scavenging Activity of Celosia argentea Extracts

Sample

. o Reference Reference
Assay Concentrati % Inhibition  ICso (ug/mL)
Compound ICs0 (ug/mL)
on
DPPH 100 pg/mL 88.70% 7.31 Ascorbic Acid  7.75
ABTS 100 pg/mL 84.07% Not Reported  BHT Not Reported

Data is derived from studies on Celosia argentea extracts and should be used as a
comparative reference.[3][7][8]

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of Celosia argentea

Extracts
Sample Reference
Assay . Result
Concentration Compound
FRAP 50 pg/mL 1.92 TEAC Trolox
ORAC Not Reported Not Reported Trolox

TEAC: Trolox Equivalent Antioxidant Capacity. Data is derived from studies on Celosia
argentea seed extracts.[5]

Experimental Protocols
DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen
atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to
the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.
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Materials:

e Celosin H

e DPPH (2,2-diphenyl-1-picrylhydrazyl)

o Methanol (spectroscopic grade)

e Ascorbic acid (positive control)

e 96-well microplate

e Microplate reader

Procedure:

e Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the
solution in a dark bottle to protect it from light.

» Preparation of Sample and Standard: Prepare a stock solution of Celosin H in methanol.
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 pg/mL).
Prepare a similar dilution series for the ascorbic acid standard.

e Assay:

[e]

To each well of a 96-well plate, add 100 pL of the sample or standard solution.

o

Add 100 pL of the 0.1 mM DPPH solution to each well.

[¢]

For the blank, add 100 pL of methanol and 100 L of the DPPH solution.

[¢]

For the negative control, add 100 pL of the sample solution and 100 pL of methanol.

e Incubation and Measurement: Incubate the plate in the dark at room temperature for 30
minutes. Measure the absorbance at 517 nm using a microplate reader.

o Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is
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the absorbance of the blank and A_sample is the absorbance of the sample. The ICso value
(the concentration of the sample required to scavenge 50% of the DPPH radicals) can be
determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS
radical cation (ABTSe+). The ABTSe+ is generated by the oxidation of ABTS with potassium
persulfate. In the presence of an antioxidant, the blue/green color of the ABTSe+ solution is
reduced, and the change in absorbance is measured at 734 nm.

Materials:

e CelosinH

e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
o Potassium persulfate

e Methanol or Ethanol

o Butylated hydroxytoluene (BHT) or Trolox (positive control)

e 96-well microplate

e Microplate reader

Procedure:

o Preparation of ABTSe+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM
agueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow
them to react in the dark at room temperature for 12-16 hours to generate the ABTSe+
radical.

o Working Solution: Dilute the ABTSe+ solution with methanol or ethanol to obtain an
absorbance of 0.70 + 0.02 at 734 nm.
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Preparation of Sample and Standard: Prepare a stock solution of Celosin H and the positive
control (BHT or Trolox) in methanol. Prepare a series of dilutions.

Assay:
o Add 10 pL of the sample or standard solution to a 96-well plate.
o Add 190 pL of the ABTSe+ working solution to each well.

Incubation and Measurement: Incubate the plate in the dark at room temperature for 6
minutes. Measure the absorbance at 734 nm.

Calculation: The percentage of ABTSe+ scavenging activity is calculated as: % Inhibition =
[(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control
(ABTSe+ solution without sample) and A_sample is the absorbance in the presence of the
sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3*) to
ferrous iron (Fe2*). The reduction is monitored by the formation of a colored ferrous-
tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.

Materials:

Celosin H

Acetate buffer (300 mM, pH 3.6)

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCI
20 mM FeCl3-6H20 in distilled water

Trolox (standard)

96-well microplate

Microplate reader
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Procedure:

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer,
TPTZ solution, and FeCls:6H20 solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C
before use.

Preparation of Sample and Standard: Prepare a stock solution of Celosin H in a suitable
solvent. Prepare a series of dilutions. Prepare a standard curve using Trolox (0.1 to 1.0 mM).

Assay:
o Add 10 pL of the sample or standard solution to a 96-well plate.
o Add 190 uL of the FRAP reagent to each well.

Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the
absorbance at 593 nm.

Calculation: The antioxidant capacity is determined from the standard curve of Trolox and is
expressed as Trolox Equivalent Antioxidant Capacity (TEAC), typically in umol TE/g of the
sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a

fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-

azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by

measuring the area under the fluorescence decay curve.

Materials:

Celosin H
Fluorescein sodium salt
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

Trolox (standard)
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e Phosphate buffer (75 mM, pH 7.4)
o Black 96-well microplate

o Fluorescence microplate reader
Procedure:

» Preparation of Reagents:

o Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer.
Dilute to a working concentration (e.g., 10 nM).

o AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).

o Trolox Standard: Prepare a stock solution of Trolox and create a standard curve (e.g., 6.25
to 100 pM).

o Preparation of Sample: Dissolve Celosin H in phosphate buffer to prepare a stock solution
and make serial dilutions.

e Assay:

o To each well of a black 96-well plate, add 25 uL of the sample, standard, or blank
(phosphate buffer).

o Add 150 pL of the fluorescein working solution to all wells.
o Incubate the plate at 37°C for 15 minutes in the microplate reader.
o Initiate the reaction by adding 25 pL of the AAPH solution to all wells.

o Measurement: Immediately begin recording the fluorescence intensity every minute for at
least 60 minutes, with excitation at 485 nm and emission at 520 nm.

o Calculation: Calculate the area under the curve (AUC) for each sample and standard. The
net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b15589177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

determined by comparing the net AUC of the sample to the Trolox standard curve and is
expressed as pmol of Trolox Equivalents (TE) per gram of the sample.

Visualization of Experimental Workflow and
Signaling Pathways

Experimental Workflow for Antioxidant Activity
Assessment
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Caption: Workflow for assessing the antioxidant activity of Celosin H.
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Potential Signaling Pathway Modulated by Triterpenoid
Saponins

Triterpenoid saponins, such as Celosin H, may exert their antioxidant effects not only through
direct radical scavenging but also by modulating intracellular signaling pathways that control

the expression of antioxidant enzymes.

Oxidative Stress Triterpenoid Saponin Action

Click to download full resolution via product page

Caption: Potential signaling pathways modulated by Celosin H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Measuring the
Antioxidant Activity of Celosin H]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589177#techniques-for-measuring-antioxidant-
activity-of-celosin-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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